Product packaging for 1-Benzyl-5-bromopyrimidin-2(1H)-one(Cat. No.:CAS No. 103594-68-9)

1-Benzyl-5-bromopyrimidin-2(1H)-one

Cat. No.: B3032080
CAS No.: 103594-68-9
M. Wt: 265.11 g/mol
InChI Key: XKVDXUOPKVZRBZ-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromopyrimidin-2(1H)-one (CAS 103594-68-9) is a brominated heterocyclic compound with a molecular formula of C11H9BrN2O and a molecular weight of 265.11 g/mol . This structure serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The presence of both a bromine atom and a pyrimidinone core makes it a valuable intermediate for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Researchers can leverage this scaffold in the design and synthesis of novel compounds for various investigative purposes, including the exploration of structure-activity relationships in drug discovery . The related 1-benzyl-5-bromoindolin-2-one scaffold, for instance, has been utilized in the development of small molecules evaluated for their anticancer activity, demonstrating the research value of such brominated building blocks . This product is intended for research applications as a chemical building block and is strictly for laboratory use. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrN2O B3032080 1-Benzyl-5-bromopyrimidin-2(1H)-one CAS No. 103594-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-5-bromopyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-6-13-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVDXUOPKVZRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542008
Record name 1-Benzyl-5-bromopyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103594-68-9
Record name 1-Benzyl-5-bromopyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Benzyl 5 Bromopyrimidin 2 1h One and Analogous Architectures

Approaches to N-Benzylation of Pyrimidin-2(1H)-one Systems

The introduction of a benzyl (B1604629) group at the N1 position of the pyrimidin-2(1H)-one ring is a critical step in the synthesis of the target compound. Various alkylation strategies can be employed, with the choice often depending on the desired regioselectivity and the nature of the starting materials.

Direct N-Alkylation Strategies

Direct N-alkylation of pyrimidin-2(1H)-ones with benzyl halides is a common approach. la-press.org This method typically involves reacting the pyrimidinone with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. The base is crucial for deprotonating the nitrogen atom, thereby increasing its nucleophilicity and facilitating the substitution reaction. The choice of solvent and base can significantly influence the reaction's efficiency and selectivity.

However, a challenge in the direct alkylation of pyrimidin-2(1H)-ones is the potential for competing O-alkylation, leading to the formation of 2-benzyloxypyrimidine as a byproduct. acs.org The regioselectivity between N- and O-alkylation is influenced by several factors, including the reaction conditions and the substituents on the pyrimidine (B1678525) ring. nih.gov For instance, the use of a less-substituted pyrimidin-2(1H)-one might favor N-alkylation. acs.org

Recent advancements have explored photoredox catalysis for direct C-H benzylation, which could present a future alternative to traditional nucleophilic substitution methods. rsc.org

Anionic Nitrogen Alkylation Methodologies

To enhance the regioselectivity towards N-alkylation, methods involving the generation of a pyrimidinone anion are employed. This is typically achieved by using a strong base, such as sodium hydride (NaH), in an appropriate solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.org The resulting pyrimidinide anion is a more potent nucleophile and can selectively react at the nitrogen atom. This strategy has been shown to be highly effective for achieving N-1 regioselectivity in the alkylation of similar heterocyclic systems like indazoles. beilstein-journals.org

The use of silylating agents, such as hexamethyldisilazane (B44280) (HMDS), can also facilitate N-alkylation. In this approach, the pyrimidinone is first silylated to form a 2,4-bis(trimethylsilyloxy)pyrimidine intermediate. This intermediate then reacts with the alkylating agent, followed by desilylation to yield the N1-alkylated product with high selectivity. ias.ac.in

Regioselective Bromination Strategies for Pyrimidin-2(1H)-one Derivatives

The introduction of a bromine atom at the C5-position of the pyrimidin-2(1H)-one ring is another key transformation. The electronic nature of the pyrimidinone ring directs electrophilic substitution primarily to the C5-position.

Electrophilic Bromination at the C5-Position

Electrophilic bromination is the most common method for introducing a bromine atom at the C5-position of pyrimidinones. Various brominating agents can be utilized for this purpose. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of electron-rich aromatic and heteroaromatic compounds. mdpi.com The reaction is typically carried out in a suitable solvent, and the regioselectivity is often high for the C5-position due to the activating effect of the ring nitrogen atoms and the carbonyl group. mdpi.com

Other brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), have also been employed effectively for the C5-bromination of pyrimidine nucleosides. nih.govresearchgate.net The use of Lewis acids can sometimes enhance the efficiency of these bromination reactions. nih.gov Furthermore, reacting the hydrogen halide addition salt of a pyrimidine with bromine in an inert aromatic solvent at elevated temperatures is another established method. google.com

Brominating AgentConditionsOutcomeReference
N-Bromosuccinimide (NBS)Acetonitrile, room temperatureRegioselective C5-bromination mdpi.com
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Dichloromethane, ambient temperatureC5-bromination of uridine (B1682114) derivatives nih.gov
Bromine (Br₂)Heated nitrobenzeneBromination of pyrimidine hydrochloride google.com

Mechanistic Aspects of Bromination Processes in Pyrimidinones

The bromination of 2(1H)-pyrimidinone in aqueous acidic solution proceeds through an addition-elimination mechanism. cdnsciencepub.comrsc.org The initial step involves a rapid reaction with bromine to form an adduct, specifically a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine. cdnsciencepub.comcdnsciencepub.com This intermediate then undergoes a slower, acid-catalyzed elimination of water to yield the aromatic 5-bromopyrimidinone. rsc.orgcdnsciencepub.com If an excess of bromine is present, further reaction can occur to produce a 5,5-dibromo derivative. cdnsciencepub.com This mechanistic understanding is crucial for controlling the reaction and achieving the desired monobrominated product. cdnsciencepub.com

Convergent and Linear Synthetic Routes to 1-Benzyl-5-bromopyrimidin-2(1H)-one

The synthesis of this compound can be approached through either a linear or a convergent strategy. youtube.comyoutube.com

In a linear synthesis , the pyrimidin-2(1H)-one core would be sequentially functionalized. youtube.com This could involve first performing the N-benzylation of pyrimidin-2(1H)-one, followed by the bromination of the resulting 1-benzylpyrimidin-2(1H)-one at the C5-position. Alternatively, the order could be reversed, with bromination preceding benzylation. The choice of sequence would depend on the compatibility of the reaction conditions and the influence of the substituent on the subsequent reaction step.

Chemical Reactivity and Transformation Studies of 1 Benzyl 5 Bromopyrimidin 2 1h One

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom at the C5-position of the pyrimidinone ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgacs.org

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgcore.ac.uk In the case of 1-Benzyl-5-bromopyrimidin-2(1H)-one, the C5-bromo substituent can be coupled with various aryl- or vinylboronic acids or their corresponding esters. nih.govnih.gov This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 5-Bromopyrimidine (B23866) Derivatives This table presents data for analogous reactions, as specific data for this compound was not available in the searched literature.

Organoboron Compound Catalyst System Base Solvent Product Yield (%)
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 5-Phenylpyrimidine derivative High
4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Dioxane 5-(4-Methoxyphenyl)pyrimidine derivative Good to Excellent

Other Transition-Metal Catalyzed Coupling Methodologies

Beyond the Suzuki-Miyaura coupling, the C5-bromo position of this compound is reactive in other significant palladium-catalyzed transformations.

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. nrochemistry.comorganic-chemistry.orgwikipedia.org The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.govarkat-usa.org The stereoselectivity of the Heck reaction is a key feature, often favoring the trans product. organic-chemistry.org

Sonogashira Coupling: This method is used to form a carbon-carbon bond between the C5-position and a terminal alkyne. wikipedia.orglibretexts.org The reaction is co-catalyzed by palladium and copper complexes and requires a base. libretexts.orgresearchgate.net Sonogashira coupling is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.orgnih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.org This reaction is of great importance for the synthesis of arylamines, which are prevalent in pharmaceuticals. wikipedia.orgnih.gov

Table 2: Overview of Other Palladium-Catalyzed Coupling Reactions This table presents general conditions for analogous reactions, as specific data for this compound was not available in the searched literature.

Reaction Name Coupling Partner Typical Catalyst Co-catalyst/Base Product Type
Heck Coupling Alkene Pd(OAc)₂ or PdCl₂ Base (e.g., Et₃N) Substituted alkene
Sonogashira Coupling Terminal alkyne Pd(PPh₃)₄ / CuI Amine base Arylalkyne

Nucleophilic Substitution Reactions of the C5-Bromine Atom

The electron-deficient nature of the pyrimidinone ring facilitates the displacement of the C5-bromine atom by various nucleophiles.

Reactivity with Various Nucleophiles

The C5-bromo substituent can be replaced by a range of nucleophiles. Strong nucleophiles such as alkoxides, thiolates, and amines can readily displace the bromide ion. For instance, reaction with sodium methoxide (B1231860) would yield the 5-methoxy derivative, while reaction with a thiol would introduce a thioether linkage. The reaction with sodium azide (B81097) can be used to introduce an azide group, which can then be further transformed, for example, in a "click" reaction. nih.gov

Influence of Reaction Conditions on Selectivity

The selectivity and efficiency of these nucleophilic substitution reactions are highly dependent on the reaction conditions. The choice of solvent can significantly impact the reaction rate, with polar aprotic solvents generally favoring SNAr reactions. Temperature is another critical factor; higher temperatures are often required to overcome the activation energy for the substitution. The nature of the base, if required, can also influence the outcome, particularly in reactions involving less nucleophilic species. For example, in the substitution with amines, a non-nucleophilic base is often added to scavenge the HBr generated.

Electrophilic Aromatic Substitution Reactions on the Pyrimidinone and Benzyl (B1604629) Moieties

Both the pyrimidinone and the benzyl moieties of the molecule can undergo electrophilic aromatic substitution, though their reactivity differs significantly. uci.edulumenlearning.commasterorganicchemistry.com

The pyrimidinone ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the carbonyl group and the ring nitrogen atoms. libretexts.org Any electrophilic substitution would likely occur at positions not adjacent to these deactivating groups, although such reactions are generally difficult to achieve.

In contrast, the benzyl group's benzene (B151609) ring is activated towards electrophilic aromatic substitution. The alkyl group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methylene (B1212753) bridge. libretexts.orgyoutube.com Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen and a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation. lumenlearning.commasterorganicchemistry.com The specific conditions will determine the degree of substitution and the ratio of ortho to para products.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Moiety Directing Group Effect Predicted Position of Substitution
Pyrimidinone Ring Deactivated Generally unreactive

Other Chemical Transformations and Derivatizations

Beyond the well-established palladium-catalyzed cross-coupling reactions, the synthetic utility of this compound extends to other chemical transformations. However, detailed research findings on a broad spectrum of alternative derivatizations for this specific compound are not extensively documented in publicly available scientific literature.

Investigations into the reactivity of similar 5-bromopyrimidine scaffolds suggest potential for various other transformations. These may include, but are not limited to, lithiation-electrophile trapping, Stille coupling, and other organometallic reactions, as well as nucleophilic aromatic substitution under specific conditions. For instance, the bromine atom at the C5-position can theoretically be exchanged with lithium or magnesium to form an organometallic intermediate, which can then be reacted with a variety of electrophiles to introduce new functional groups.

A particular study has demonstrated the conversion of a related compound, 1-benzyl-5-bromo-1H-pyrimidine-2,4-dione, to its 5-unsubstituted analogue through catalytic hydrogenation. While this is a different substrate, it points to the possibility of debromination of this compound under similar reducing conditions.

Spectroscopic Characterization of 1 Benzyl 5 Bromopyrimidin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A ¹H NMR spectrum for 1-Benzyl-5-bromopyrimidin-2(1H)-one would be expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the pyrimidinone ring. The benzylic methylene (B1212753) protons (CH₂) would likely appear as a singlet, while the aromatic protons of the phenyl ring would present as a complex multiplet. The protons on the pyrimidinone ring would also exhibit characteristic chemical shifts and coupling patterns. However, a thorough search of scientific databases and literature did not yield specific experimental ¹H NMR data, such as chemical shifts (δ) and coupling constants (J), for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Similarly, a ¹³C NMR spectrum would be instrumental in identifying all unique carbon environments within the molecule, including the carbonyl carbon of the pyrimidinone ring, the carbons of the aromatic systems, and the benzylic carbon. Despite the utility of this technique, specific ¹³C NMR spectral data for this compound are not available in the surveyed literature.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound, mass spectrometry would confirm the molecular mass and the presence of bromine through its characteristic isotopic pattern. High-resolution mass spectrometry (HRMS) could provide the exact molecular formula. Review of available literature did not uncover any published mass spectrometry data, including mass-to-charge ratios (m/z) or fragmentation pathways, for this specific compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. For the title compound, characteristic absorption bands for the carbonyl (C=O) group, C-N bonds, C=C bonds of the aromatic rings, and C-Br bond would be expected. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the conjugated system of the pyrimidinone and benzyl groups. Despite the routine nature of these analyses in chemical synthesis and characterization, specific IR and UV-Vis absorption data for this compound have not been reported in the examined scientific literature.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography offers the most definitive structural information for crystalline solids, providing precise bond lengths, bond angles, and three-dimensional arrangement of atoms in the crystal lattice. This technique would unambiguously confirm the molecular structure of this compound. However, no published studies containing X-ray crystallographic data for this compound could be located, and therefore, its solid-state structure has not been experimentally elucidated and reported.

Computational and Theoretical Investigations of 1 Benzyl 5 Bromopyrimidin 2 1h One

Density Functional Theory (DFT) Studies

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict and analyze the properties of molecules.

The first step in any computational analysis is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). For 1-Benzyl-5-bromopyrimidin-2(1H)-one, this involves determining the precise bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for accurately calculating other electronic properties.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C5-BrData not available
N1-C(Benzyl)Data not available
C2=OData not available
C6-N1-C2Data not available
N1-C2-N3Data not available
C6-N1-C(Benzyl)-C(Aryl)

No specific published data with these optimized parameters for this compound were found in the public domain.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
EHOMOData not available
ELUMOData not available
Energy Gap (ΔE)Data not available

Specific HOMO and LUMO energy values from computational studies on this compound are not available in published literature.

DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can aid in the interpretation of experimental spectra and the structural confirmation of the compound.

Table 3: Predicted Spectroscopic Data for this compound

SpectrumKey Predicted Peaks
1H-NMRData not available
13C-NMRData not available
IR (cm-1)Data not available
UV-Vis (nm)Data not available

No computationally predicted spectroscopic data for this compound has been found in the available literature.

Quantum Chemical Calculations of Electronic Properties

Beyond geometric and spectroscopic features, quantum chemical calculations provide deep insights into the electronic behavior of a molecule.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue represents electron-poor areas (positive potential, prone to nucleophilic attack).

A specific MEP analysis for this compound is not available in the public research domain.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity. Local reactivity descriptors, like the Fukui function, can further pinpoint the most reactive atoms within the molecule for specific types of reactions.

Table 4: Calculated Global Reactivity Descriptors for this compound

DescriptorValue
Electronegativity (χ)Data not available
Chemical Hardness (η)Data not available
Global Softness (S)Data not available

Quantitative data for these reactivity descriptors for this compound are not documented in accessible scientific literature.

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a protein (receptor). While no docking studies exist for this compound itself, numerous studies on related pyrimidine (B1678525) derivatives demonstrate their potential to interact with various biological targets, providing a strong rationale for investigating this compound.

These studies show that the pyrimidine core frequently acts as a hydrogen bond acceptor or donor, while substituents can be tailored to fit into specific hydrophobic pockets of an enzyme's active site. The N-benzyl group of the title compound could effectively occupy such hydrophobic pockets, while the pyrimidinone oxygen and nitrogen atoms could form crucial hydrogen bonds. The C5 position, where the bromine resides, is a key vector for synthetic modification to enhance potency and selectivity.

The table below summarizes docking studies performed on related pyrimidine derivatives, indicating the potential therapeutic areas where this compound could be relevant.

Compound Class/DerivativeProtein Target(s)Key Findings & Potential Application
Pyrimidine derivativesDihydrofolate reductase (DHFR)Good interaction with active site cavities, suggesting potential as antibacterial agents. nih.gov
Substituted PyrimidinesCyclin-dependent kinase 2 (CDK2)Electron-withdrawing substituents on an attached phenyl ring led to better binding scores, indicating potential as anticancer agents by targeting cell cycle regulation. sigmaaldrich.com
Fused Pyrimidine CompoundsTankyrase-2 (Tank-2), CDK2, EGFRIn silico analysis identified these proteins as high-value targets, suggesting a new structural family for developing anticancer agents. ontosight.ai
Pyrimidine derivativesSARS-CoV-2 Main Protease (Mpro)Certain derivatives showed promising binding affinity to the viral protease, suggesting potential as antiviral agents against COVID-19. Current time information in Bangalore, IN.

These examples strongly support the hypothesis that this compound is a promising scaffold for the design of novel inhibitors for a range of validated biological targets.

Academic and Research Applications of 1 Benzyl 5 Bromopyrimidin 2 1h One

Role as a Synthetic Building Block and Intermediate

The utility of 1-Benzyl-5-bromopyrimidin-2(1H)-one in organic synthesis stems from its unique combination of a stable core structure and a strategically placed reactive site. The benzyl (B1604629) group at the N1 position serves as a common protecting group, preventing unwanted reactions at the nitrogen atom while often enhancing solubility in organic solvents. The core pyrimidinone ring is a "privileged scaffold," a structural framework known to be recognized by various biological targets. nih.gov However, the most critical feature for its role as a building block is the bromine atom at the C5 position.

This compound is an ideal precursor for generating libraries of functionalized pyrimidinone derivatives. The carbon-bromine bond at the 5-position is a versatile chemical handle that can be transformed into numerous other functional groups through a variety of well-established chemical reactions. This allows chemists to systematically modify the pyrimidinone core, creating a diverse set of new compounds for screening in drug discovery and materials science. The stability of the benzyl-protected pyrimidinone ring ensures that the core structure remains intact during these chemical modifications.

The construction of complex molecules from this compound is primarily facilitated by palladium-catalyzed cross-coupling reactions. The bromine atom makes the compound an excellent substrate for reactions like the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds. wikipedia.org This reaction is a cornerstone of modern organic synthesis, celebrated for its reliability and broad functional group tolerance. libretexts.orgnih.gov

In a typical Suzuki reaction, the 5-bromo position of the pyrimidinone is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com This enables the direct attachment of a wide range of substituents—including aryl, heteroaryl, and alkyl groups—to the pyrimidinone core, rapidly increasing molecular complexity. libretexts.org This method is instrumental in building the methylene-linked biaryl systems that are common features in many biologically active compounds. nih.gov

Table 1: Examples of Potential Boronic Acid Reactants for Suzuki-Miyaura Coupling with this compound.
Boronic Acid ReactantChemical FormulaResulting C5-SubstituentPotential Structural Feature
Phenylboronic acidC₆H₅B(OH)₂PhenylIntroduces a simple aromatic ring.
4-Methoxyphenylboronic acidCH₃OC₆H₄B(OH)₂4-MethoxyphenylAdds a potential hydrogen bond acceptor.
3-Pyridinylboronic acidC₅H₄NB(OH)₂Pyridin-3-ylIntroduces a basic nitrogen atom for salt formation or hydrogen bonding.
Thiophene-2-boronic acidC₄H₃SB(OH)₂Thiophen-2-ylIncorporates a different heteroaromatic system.
Methylboronic acidCH₃B(OH)₂MethylAdds a small, simple alkyl group.

Medicinal Chemistry Research Initiatives (Focus on design and synthesis of derivatives for probe development)

In medicinal chemistry, the pyrimidine (B1678525) scaffold is recognized for its presence in a vast array of biologically active compounds, including anticancer and antimicrobial agents. nih.govscirp.org The strategic design and synthesis of derivatives based on the this compound core are central to the development of novel therapeutic candidates and molecular probes.

The design of new drugs often begins with a core structure known to have pharmacological potential. The pyrimidinone ring system is one such scaffold. Research on related substituted pyrimidines has shown that modifications can lead to potent and selective inhibitors of various biological targets, such as dihydrofolate reductase (DHFR) and endothelin receptors. nih.govacs.org

The overarching strategy involves using this compound as a template. Medicinal chemists design analogues by hypothesizing which functional groups, when attached at the C5 position, might interact favorably with a target protein's active site. For instance, adding hydrogen bond donors or acceptors, charged groups, or hydrophobic moieties can systematically probe the binding pocket of an enzyme or receptor. This structure-activity relationship (SAR) study is fundamental to optimizing a compound's potency and selectivity. mdpi.com

The primary strategy for derivatizing this compound is palladium-catalyzed cross-coupling. This allows for the creation of diverse libraries of compounds that can be screened for biological activity. A compound that shows promising activity becomes a "lead compound," which serves as the starting point for further optimization.

The Suzuki-Miyaura reaction is particularly powerful for this purpose. nih.gov By coupling various aryl and heteroaryl boronic acids, chemists can explore how different aromatic systems at the C5 position affect biological activity. This is crucial for developing biological probes—molecules designed to selectively bind to and help study a specific protein or biological pathway. For example, attaching a fluorescent aromatic group could create a probe for imaging, while attaching a group known to bind to a specific enzyme class could target the molecule to that enzyme. Beyond Suzuki coupling, other reactions like the Buchwald-Hartwig amination could potentially be used to introduce nitrogen-based linkers and functional groups, further expanding the accessible chemical space.

Table 2: Derivatization Strategies at the 5-Position for Biological Probe and Lead Compound Development.
Reaction TypeReagent ClassIntroduced MoietyPurpose in Probe/Lead Design
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acids(Hetero)aromatic ringsTo explore hydrophobic pockets and π-stacking interactions.
Sonogashira CouplingTerminal AlkynesAlkynyl groupsTo introduce a rigid linear linker to access distant binding sites.
Heck CouplingAlkenesAlkenyl groupsTo add flexible, unsaturated linkers.
Buchwald-Hartwig AminationAminesAmino groupsTo install hydrogen bond donors/acceptors or basic centers.
Stille CouplingOrganostannanesVarious organic groupsAn alternative C-C bond formation with a different substrate scope.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-5-bromopyrimidin-2(1H)-one, and how can reaction efficiency be optimized?

  • Methodological Answer : A one-pot synthesis approach, inspired by dihydropyrimidin-2(1H)-one derivatives, can be adapted using a bromine source (e.g., NBS or Br₂) in a polar aprotic solvent (DMF or DMSO) under reflux. Key parameters include stoichiometric control of the benzylating agent and bromination reagent, monitored via TLC or HPLC. Optimize reaction time (typically 12–24 hours) and temperature (80–100°C) to minimize side products like dehalogenated or over-brominated species .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl group at N1, bromine at C5). 2D techniques (HSQC, HMBC) resolve signal overlap in the pyrimidinone ring .
  • X-ray Crystallography : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding) using single-crystal data. Cooling to 150 K improves resolution, with R-factor targets <0.05 .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ≈ 293.04 Da).

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or reactions.
  • Spill Management : Neutralize brominated compound spills with sodium bicarbonate or vermiculite. Avoid aqueous washes to prevent halogenated byproduct formation .
  • Waste Disposal : Collect halogenated waste in sealed containers labeled for incineration.

Advanced Research Questions

Q. How does the bromine atom at C5 influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The C5-bromine acts as a leaving group, enabling palladium-catalyzed coupling with aryl/heteroaryl boronic acids. Optimize catalyst (Pd(PPh₃)₄ or XPhos Pd G3), base (K₂CO₃ or Cs₂CO₃), and solvent (toluene/ethanol). Monitor regioselectivity via LC-MS to avoid competing debromination or N-benzyl group cleavage .

Q. What strategies resolve contradictions in reported spectral data (e.g., melting point variations)?

  • Methodological Answer :

  • Purity Assessment : Recrystallize from ethanol/water (7:3 v/v) and analyze via DSC for melting point consistency (target ΔH fusion ± 2°C).
  • Crystallographic Validation : Compare experimental X-ray data (e.g., C–C bond lengths: 1.37–1.42 Å) with literature to confirm structural integrity .
  • Batch Reproducibility : Use standardized drying conditions (vacuum oven at 40°C for 24 hours) to eliminate solvent residues affecting thermal properties.

Q. How can computational modeling predict bioactivity or binding modes of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases or microbial enzymes). Parameterize the bromine atom with AM1-BCC charges.
  • QSAR Analysis : Correlate electronic descriptors (HOMO/LUMO energies) with antimicrobial IC₅₀ data from in vitro assays (e.g., broth microdilution against S. aureus or E. coli) .

Q. What mechanistic insights explain unexpected byproducts during synthesis (e.g., debromination or ring-opening)?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ IR to detect intermediates (e.g., enolates or bromo-carbocations).
  • Acid/Base Sensitivity : Avoid prolonged exposure to strong bases (e.g., NaOH) that may hydrolyze the pyrimidinone ring. Substitute with milder bases (NaHCO₃) in aqueous/organic biphasic systems .

Tables for Key Data

Property Experimental Value Reference
Melting Point (DSC)142–145°C
¹³C NMR (C5-Br)δ 118.1 ppm
X-ray Crystallographic R-factor0.051
HRMS [M+H]⁺293.04 Da (calculated)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-5-bromopyrimidin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-Benzyl-5-bromopyrimidin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.